molecular formula C19H18ClN3O2 B11303710 2-(4-chlorophenoxy)-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]acetamide

2-(4-chlorophenoxy)-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]acetamide

Cat. No.: B11303710
M. Wt: 355.8 g/mol
InChI Key: RWZRRNWLRJHURN-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]acetamide is an organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chlorophenoxy group and a pyrazolyl group, making it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]acetamide typically involves multiple steps. One common method includes the etherification of m-dichlorobenzene with p-chlorophenol salt under the catalysis of copper oxide or cupric salt to generate 3,4’-dichloro-diphenyl ether. This is followed by an acylation reaction with acetic anhydride or acetyl chloride in the presence of a Lewis acid . The reaction conditions vary, with temperatures ranging from 0°C to the reflux temperature of the reaction materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and reaction parameters are crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenoxy group, using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(4-chlorophenoxy)-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]acetamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized as a precursor in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The chlorophenoxy group may interact with enzymes or receptors, altering their activity. The pyrazolyl group can contribute to the compound’s binding affinity and specificity. These interactions can modulate various biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4-(4-chlorophenoxy)acetophenone
  • 4-acetyl-3,4’-dichlorodiphenyl ether
  • 2-chloro-4-(4-chlorophenoxy)-acetophenone

Uniqueness

2-(4-chlorophenoxy)-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C19H18ClN3O2

Molecular Weight

355.8 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[2-[(4-methylphenyl)methyl]pyrazol-3-yl]acetamide

InChI

InChI=1S/C19H18ClN3O2/c1-14-2-4-15(5-3-14)12-23-18(10-11-21-23)22-19(24)13-25-17-8-6-16(20)7-9-17/h2-11H,12-13H2,1H3,(H,22,24)

InChI Key

RWZRRNWLRJHURN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)COC3=CC=C(C=C3)Cl

Origin of Product

United States

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